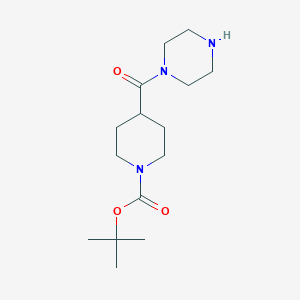

1-Boc-4-(piperazine-1-carbonyl)piperidine

Description

Contextualization of Piperidine (B6355638) and Piperazine (B1678402) Scaffolds in Chemical Synthesis and Medicinal Chemistry Research

Piperidine and piperazine are six-membered nitrogen-containing heterocycles that are fundamental building blocks in drug discovery and development. The piperidine ring, a saturated heterocycle, is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key binding interactions have made it a privileged scaffold in medicinal chemistry.

Similarly, the piperazine ring, which contains two nitrogen atoms in a 1,4-arrangement, offers a unique set of properties. It can act as a rigid linker or a flexible hinge in a molecule, and its two nitrogen atoms provide points for further functionalization, allowing for the modulation of a compound's pharmacokinetic and pharmacodynamic profiles. The basicity of the piperazine nitrogens can be fine-tuned to improve solubility and oral bioavailability.

The widespread use of these scaffolds is evident in the vast number of drugs that incorporate them. These drugs span a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases, highlighting the versatility and importance of piperidine and piperazine in medicinal chemistry.

Significance of 1-Boc-4-(piperazine-1-carbonyl)piperidine as a Versatile Synthetic Intermediate

The significance of this compound lies in its utility as a bifunctional building block that facilitates the assembly of complex molecules. The "Boc" (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogen atoms allows for selective reactions at the other, unprotected nitrogen. This orthogonal protection strategy is a fundamental principle in modern organic synthesis, enabling chemists to control the sequence of bond-forming reactions with high precision.

The presence of both a piperidine and a piperazine moiety within a single, readily available intermediate streamlines synthetic routes to complex target molecules. The piperidine portion can be further modified, while the piperazine nitrogen serves as a convenient handle for introducing a wide range of substituents. This pre-functionalized scaffold saves multiple synthetic steps, reducing time and resources in the drug discovery process.

Overview of Research Domains Utilizing the this compound Scaffold

The unique structural features of this compound make it a valuable tool in several key areas of academic and industrial research. Its application is particularly prominent in the synthesis of bioactive molecules targeting a variety of biological pathways.

Oncology Research: A significant area of application is in the development of kinase inhibitors for cancer therapy. For instance, derivatives of this scaffold are utilized in the synthesis of inhibitors for critical cancer-related kinases such as anaplastic lymphoma kinase (ALK) and cyclin-dependent kinases (CDKs). researchgate.netgoogle.com The piperazine moiety often plays a crucial role in interacting with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors.

Central Nervous System (CNS) Disorders: The piperazine scaffold is a well-established pharmacophore for ligands of G-protein coupled receptors (GPCRs) in the CNS. Research has shown that intermediates like 1-Boc-piperazine are instrumental in creating compounds with dual affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, which are important targets for the treatment of psychiatric disorders. chemicalbook.com The piperidine portion of the scaffold can be tailored to optimize binding affinity and selectivity for specific receptor subtypes.

Table 1: Selected Applications of Piperidine and Piperazine Scaffolds in Medicinal Chemistry

| Therapeutic Area | Target Class | Example Drug/Candidate incorporating Piperidine/Piperazine |

|---|---|---|

| Oncology | Kinase Inhibitors | Palbociclib (CDK4/6 inhibitor) nih.gov |

| Oncology | Kinase Inhibitors | Crizotinib (ALK inhibitor) researchgate.net |

| CNS Disorders | GPCR Ligands | Aripiprazole (Dopamine D2 / Serotonin 5-HT1A partial agonist) nih.gov |

Table 2: Key Features of this compound as a Synthetic Intermediate

| Feature | Description | Synthetic Advantage |

|---|---|---|

| Bifunctional Scaffold | Combines piperidine and piperazine moieties. | Provides access to a diverse chemical space with two distinct points for modification. |

| Orthogonal Protection | The Boc group allows for selective functionalization of the piperazine nitrogens. | Enables controlled and stepwise synthesis of complex molecules. |

| Pre-installed Linker | The carbonyl group acts as a stable linker between the two rings. | Reduces the number of synthetic steps required to connect the two heterocyclic systems. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-12(5-9-18)13(19)17-10-6-16-7-11-17/h12,16H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFVLOOBEOCICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Strategies for 1 Boc 4 Piperazine 1 Carbonyl Piperidine

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically deconstructing it into simpler, obtainable starting materials.

The most logical disconnection point in the 1-Boc-4-(piperazine-1-carbonyl)piperidine scaffold is the amide bond. This C-N bond connects the carbonyl carbon of the piperidine (B6355638) ring to one of the nitrogen atoms of the piperazine (B1678402) ring. Cleaving this bond is a standard retrosynthetic step for amides and is synthetically feasible to form in the forward direction. This disconnection simplifies the complex target molecule into two more manageable precursor fragments.

The disconnection of the amide bond reveals two primary precursor compounds: 1-Boc-piperidine-4-carboxylic acid and piperazine. Both of these starting materials are widely commercially available, which is a significant advantage for the synthesis. 1-Boc-piperidine-4-carboxylic acid provides the protected piperidine core and the required carbonyl group. nih.govgoogle.com Piperazine serves as the nucleophilic component, providing the second heterocyclic ring. In the forward synthesis, piperazine can be used directly, often in excess to favor mono-acylation, or a mono-protected derivative like 1-Boc-piperazine can be used, followed by a subsequent deprotection step if selective functionalization is desired. researchgate.netchemicalbook.com

Table 1: Key Precursor Compounds

| Compound Name | Structure | CAS Number | Molecular Formula |

|---|---|---|---|

| 1-Boc-piperidine-4-carboxylic acid | 84370-36-5 | C11H19NO4 |

Amide Bond Formation Approaches for the Central Linkage

The forward synthesis involves the direct coupling of the carboxylic acid and amine precursors. This transformation is one of the most fundamental reactions in organic chemistry, and numerous methods have been developed to achieve it efficiently.

The direct formation of the amide bond between 1-Boc-piperidine-4-carboxylic acid and piperazine is the most straightforward approach. This requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.

Carbodiimides are a class of highly effective coupling reagents for amide bond formation. luxembourg-bio.com Agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are commonly employed. peptide.com The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comnih.gov This intermediate is then susceptible to nucleophilic attack by the amine (piperazine) to form the desired amide bond.

To improve the efficiency of the coupling and minimize side reactions, such as the rearrangement of the O-acylisourea to an inactive N-acylurea, additives are frequently used. nih.gov 1-Hydroxybenzotriazole (HOBt) is a classic additive that reacts with the O-acylisourea intermediate to form an HOBt-active ester. peptide.comnih.gov This active ester is more stable than the O-acylisourea but still sufficiently reactive towards the amine, leading to higher yields and purer products by reducing the potential for side reactions. luxembourg-bio.compeptide.com The use of EDC in conjunction with HOBt is a well-established method for coupling carboxylic acids with amines, including piperazine derivatives. google.comresearchgate.net

Table 2: Common Coupling Agents and Additives

| Reagent | Abbreviation | Function | Byproduct Characteristics |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDCI | Coupling Agent | Water-soluble urea, easily removed by aqueous workup. peptide.com |

| Dicyclohexylcarbodiimide | DCC | Coupling Agent | Insoluble dicyclohexylurea (DCU), removed by filtration. luxembourg-bio.comcreative-proteomics.com |

The success of the coupling reaction is highly dependent on the optimization of various reaction parameters.

Solvent Selection: The choice of solvent is critical to ensure that all reactants, intermediates, and reagents remain in solution. Aprotic solvents are typically preferred for these reactions. Dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are common choices due to their ability to dissolve a wide range of organic molecules and their inertness under the reaction conditions. creative-proteomics.comnih.govacgpubs.org Acetonitrile (B52724) is also a viable solvent for such transformations. researchgate.net

Temperature: Amide coupling reactions are often performed at room temperature. creative-proteomics.com However, the reaction is frequently initiated at a lower temperature, such as 0 °C, especially during the addition of the coupling agents, to control the initial exothermic reaction and minimize potential side reactions. The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours to ensure completion. nih.gov While elevated temperatures can increase the reaction rate, they can also promote the degradation of sensitive substrates or coupling reagents. creative-proteomics.comgoogle.com

pH Control: Maintaining an appropriate pH is crucial. The amine nucleophile must be in its unprotonated, free-base form to be reactive. Therefore, a non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), is commonly added to the reaction mixture. researchgate.net This base serves to neutralize any acidic species present (e.g., hydrochloride salts of the amine or EDC) and maintain a basic environment that facilitates the nucleophilic attack of the amine. The amount and strength of the base must be carefully chosen, as excess strong base can sometimes interfere with the carbodiimide activation step. google.com

Table 3: Typical Reaction Conditions for EDC/HOBt Coupling

| Parameter | Condition | Rationale |

|---|---|---|

| Reagents | Carboxylic Acid (1 equiv.), Amine (1-1.2 equiv.), EDC (1.1-1.5 equiv.), HOBt (1-1.2 equiv.) | Ensures efficient activation and coupling. |

| Base | DIEA or TEA (2-3 equiv.) | Neutralizes acid and maintains amine nucleophilicity. researchgate.net |

| Solvent | DCM, DMF, Acetonitrile | Ensures solubility of all components. researchgate.netcreative-proteomics.comnih.gov |

| Temperature | 0 °C to Room Temperature | Controls reactivity and minimizes side reactions. creative-proteomics.comnih.gov |

| Reaction Time | 12-24 hours | Allows the reaction to proceed to completion. researchgate.net |

Fragment Coupling Strategies Involving Protected Piperidine and Piperazine Moieties

The most direct approach to assembling this compound is through fragment coupling, which involves forming an amide bond between a protected piperidine carboxylic acid derivative and a protected piperazine. This strategy is a cornerstone in the synthesis of many piperazine-containing pharmaceuticals. mdpi.com The core of this method lies in the reaction between an activated form of 1-Boc-piperidine-4-carboxylic acid and a mono-protected piperazine, typically 1-Boc-piperazine.

The reaction is facilitated by standard peptide coupling agents. A common procedure involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). researchgate.net In this process, the carboxylic acid is activated by the coupling reagents, forming an active ester intermediate that readily reacts with the free secondary amine of mono-Boc-piperazine to yield the desired amide product. The reaction is typically carried out in an aprotic solvent like acetonitrile, often under reflux conditions to ensure completion. researchgate.net This method is widely employed due to its reliability and the commercial availability of the necessary reagents and starting materials.

Synthetic Routes Utilizing Key Intermediates

Alternative synthetic strategies involve the use of versatile, commercially available intermediates that can be chemically modified to construct the target molecule. These multi-step routes offer flexibility and can be adapted to produce a wide range of analogs.

Strategies Employing 1-Boc-4-piperidone as a Precursor

1-Boc-4-piperidone is a highly versatile and frequently used precursor in the synthesis of fentanyl and its analogs, highlighting its utility in constructing complex piperidine-based structures. federalregister.govincb.orgun.org Its ketone functionality at the 4-position serves as a chemical handle for a variety of transformations, allowing for the introduction of the required piperazine moiety through several synthetic steps. chemicalbook.com

The ketone group of 1-Boc-4-piperidone is amenable to a range of chemical reactions to build molecular complexity. For instance, it can undergo condensation reactions with hydrazine (B178648) hydrate (B1144303) to generate N-Boc-4-piperidine hydrazine, which can then be used to construct pyrazole (B372694) rings. google.com The ketone can also participate in Michael reactions with compounds like diarylidenecyclohexanones to form 1,5-diketones. chemicalbook.com Another pathway involves reactions with aromatic aldehydes, which can lead to products of intramolecular aldol (B89426) cyclization. chemicalbook.com These derivatization pathways showcase the ketone's role as a versatile electrophilic center for forming new carbon-carbon and carbon-heteroatom bonds, which could be leveraged in multi-step syntheses of the target amide.

Reductive amination is a powerful and widely used method for converting the ketone of 1-Boc-4-piperidone into a C-N bond, a key step in the synthesis of many piperidine-containing compounds. mdpi.comresearchgate.net This reaction typically involves treating the ketone with an amine in the presence of a reducing agent. For example, the reductive amination of 1-Boc-4-piperidone with aniline (B41778) using sodium triacetoxyborohydride (B8407120) (STAB) is a key step in producing 1-Boc-4-AP, a precursor for fentanyl. un.org While this does not directly form the amide bond required for this compound, it establishes a crucial amine linker at the 4-position. This resulting secondary amine could then be further elaborated, for instance, by acylation with a protected piperazine derivative, to arrive at structures related to the target compound.

Preparation and Application of Boc-protected Piperazine Intermediates

Mono-protected piperazines, particularly 1-Boc-piperazine, are indispensable intermediates in pharmaceutical synthesis. chemicalbook.comnih.gov Protecting one of the two nitrogen atoms allows for selective reaction at the other, enabling the controlled construction of complex molecules. chemicalbook.com 1-Boc-piperazine is frequently utilized in the synthesis of piperazinyl amides and other biologically active compounds where the piperazine ring acts as a critical scaffold or pharmacophore. chemicalbook.com For example, it is a key reactant in coupling reactions with various aryl halides and in amidation reactions to produce intermediates for compounds with potential therapeutic applications. chemicalbook.com

The primary challenge in preparing 1-Boc-piperazine is achieving selective mono-protection, as the two nitrogen atoms in piperazine are chemically equivalent. Direct reaction with di-tert-butyl carbonate (Boc-anhydride) often leads to a mixture of unprotected, mono-protected, and di-protected products, resulting in low yields of the desired compound. Several strategies have been developed to overcome this issue and improve the selectivity of the reaction.

One effective method involves the use of a single equivalent of an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to protonate one of the piperazine nitrogens. sciforum.net This deactivates one amine group as its hydrochloride salt, allowing the Boc-anhydride to react selectively with the remaining free amine. This approach can achieve isolated yields of 70-80% for mono-Boc piperazine. sciforum.net Another technique utilizes flow chemistry, which allows for precise control over stoichiometry and reaction conditions. Optimal yields of around 45% have been achieved in microreactors by using 0.8 equivalents of Boc-anhydride.

A summary of different methodologies for selective mono-Boc protection is presented below.

| Method | Key Reagents | Solvent | Typical Yield | Reference |

| Acid-Mediated | Piperazine, 1 eq. HCl, 1 eq. Boc₂O, 10 mol% I₂ | Methanol (B129727) | 70-80% | sciforum.net |

| Flow Chemistry | Piperazine, 0.8 eq. Boc₂O | Methanol | ~45% | |

| CDI-Mediated | t-butanol, CDI; Piperazine, Piperazine·2HCl | Water, Ethyl Acetate (B1210297) | Not specified | rsc.org |

| Direct Reaction | Anhydrous piperazine, Boc₂O | Not specified | Low (due to byproducts) | chemicalbook.com |

Coupling with Piperidine-based Carboxylic Acid Derivatives

The principal and most direct route to synthesizing this compound involves the amide coupling of a piperidine-based carboxylic acid with piperazine. The key starting material for the piperidine component is 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, also known as N-Boc-isonipecotic acid. This precursor ensures that the piperidine nitrogen is protected, allowing for selective amide bond formation at the C4 position.

The reaction entails the activation of the carboxylic acid group of 1-Boc-piperidine-4-carboxylic acid, followed by nucleophilic attack from one of the secondary amine nitrogens of piperazine. A variety of coupling reagents are employed to facilitate this transformation, each with specific advantages concerning yield, reaction time, and suppression of side reactions. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). google.comnih.govnih.gov These additives enhance the reaction efficiency and minimize side reactions.

The general synthetic scheme is as follows: 1-Boc-piperidine-4-carboxylic acid + Piperazine → this compound

Alternative activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with a base like Diisopropylethylamine (DIPEA) in a solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF), have also proven effective. nih.gov The choice of solvent and base is critical to ensure solubility of the reactants and to neutralize acid byproducts formed during the reaction.

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

| Coupling Reagent System | Typical Solvent | Base | Key Advantages |

|---|---|---|---|

| EDC / HOBt | DCM, DMF | DIPEA, Et3N | Good yields, readily available, minimizes racemization. nih.govnih.gov |

| EDC / DMAP | DCM | - | Effective for sterically hindered substrates. nih.govacgpubs.org |

| HATU | DMF, DCM | DIPEA | High efficiency, rapid reaction times, suitable for difficult couplings. nih.gov |

| SOCl₂ | DCM | Et3N | Forms an acid chloride intermediate, highly reactive. masterorganicchemistry.com |

Control of Regioselectivity and Chemoselectivity in Synthesis

Strategies for Selective Functionalization of the Piperidine and Piperazine Rings

Achieving high selectivity is paramount in the synthesis of this compound. The primary challenge lies in controlling the acylation of the piperazine ring to favor mono-substitution over di-substitution.

Chemoselectivity on the piperidine ring is effectively guaranteed by the presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This group deactivates the nitrogen, preventing it from participating in the amide coupling reaction and directing the functionalization to the C4-carboxylic acid. researchgate.netorganic-chemistry.org

Regioselectivity concerning the piperazine ring is a more significant challenge. Since piperazine is a symmetrical diamine, the initial acylation can occur on either nitrogen. The key is to prevent a second acylation reaction which would lead to the undesired N,N'-bis(1-Boc-piperidine-4-carbonyl)piperazine byproduct. Several strategies are employed to achieve selective mono-acylation:

Stoichiometric Control: Using a large excess of piperazine relative to the 1-Boc-piperidine-4-carboxylic acid is a common and straightforward method. This ensures that the activated carboxylic acid is more likely to encounter an unreacted piperazine molecule than a mono-acylated one, thus favoring the desired product.

Use of Mono-Protected Piperazine: An alternative, albeit longer, route involves using a mono-protected piperazine derivative, such as 1-Boc-piperazine. nih.gov The coupling reaction is performed with 1-Boc-piperidine-4-carboxylic acid, followed by the selective removal of the Boc group from the piperazine moiety under acidic conditions (e.g., with trifluoroacetic acid), which leaves the more stable amide bond and the other Boc group intact. nih.gov

Flow Chemistry: Continuous flow reactors can offer precise control over stoichiometry, reaction time, and temperature, which can significantly enhance the selectivity for mono-acylation by minimizing the residence time where the mono-acylated product is exposed to the activated acid. acs.org

Ionic Immobilization: A specialized technique involves immobilizing the piperazine on a solid support, such as a sulfonic acid functionalized silica (B1680970) gel. This allows for the acylation to occur on the free amine, after which the mono-acylated product is cleaved from the support. This method has shown high yields and purity for mono-acylation. colab.ws

Impact of Protecting Groups on Reaction Outcomes

The tert-butyloxycarbonyl (Boc) group plays a crucial role in the successful synthesis of the target compound. wikipedia.org Its primary functions and impacts are:

Directing Reactivity: The Boc group on the piperidine nitrogen effectively deactivates it towards acylation, thereby ensuring that the amide bond formation occurs exclusively at the desired C4-carboxylic acid position. This is essential for the chemoselectivity of the reaction. researchgate.netrsc.org

Stability and Orthogonality: The Boc group is stable under the typically basic or neutral conditions of amide coupling reactions. organic-chemistry.org It is, however, labile under acidic conditions (e.g., using trifluoroacetic acid or HCl in methanol), which allows for its selective removal later in a synthetic sequence without affecting other functional groups like the newly formed amide bond. masterorganicchemistry.comwikipedia.org This orthogonality is a cornerstone of modern protecting group strategy.

Influence on Physical Properties: The presence of the bulky, lipophilic Boc group can significantly alter the solubility and chromatographic behavior of the intermediates and the final product, which can be leveraged during purification. researchgate.net

Advanced Purification and Isolation Techniques in Synthetic Protocols

The purification of this compound from the reaction mixture, which may contain unreacted starting materials, the di-acylated byproduct, and coupling reagents, requires robust techniques to achieve high purity.

Crystallization and Recrystallization Methodologies

Crystallization is a highly effective method for purifying solid compounds. For Boc-protected amino acids and their derivatives, specific procedures can yield highly pure crystalline material. google.compatsnap.com

Solvent Selection: The process typically begins after an initial work-up (e.g., aqueous extraction to remove water-soluble byproducts). The crude product, often an oil or amorphous solid, is dissolved in a minimal amount of a suitable hot solvent in which it is soluble.

Inducing Crystallization: A second solvent (an anti-solvent) in which the product is poorly soluble is then slowly added until turbidity is observed. Common solvent/anti-solvent systems for compounds of this class include ethyl acetate/hexane, acetone/petroleum ether, or dichloromethane/ether. google.comrsc.org

Cooling and Isolation: The solution is then cooled slowly, often to 0-4 °C, to allow for the formation of well-defined crystals. The resulting solid is isolated by filtration, washed with a cold anti-solvent to remove residual impurities, and dried under vacuum. google.comgoogle.com

For Boc-protected compounds that are difficult to crystallize, a technique involving evaporation to an oil followed by the addition of seed crystals and pulping in a non-polar solvent like n-hexane can induce solidification and purification. google.com

Chromatographic Separation Techniques

When crystallization is ineffective or for removing closely related impurities, chromatographic methods are indispensable.

Flash Column Chromatography: This is the most common chromatographic technique for purifying intermediates and final products in organic synthesis.

Stationary Phase: Silica gel is the standard stationary phase.

Mobile Phase (Eluent): A solvent system is chosen to provide optimal separation of the desired product from impurities. For a moderately polar compound like this compound, a gradient elution starting with a less polar mixture (e.g., ethyl acetate/hexane) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate base) is often effective. rsc.orgnih.govdtic.mil The separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>98-99%), preparative HPLC is used.

Mode: Reversed-phase HPLC (RP-HPLC) is frequently employed, using a C18 column as the stationary phase. researchgate.net

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. google.com A gradient system, where the proportion of the organic solvent is increased over time, is used to elute the compounds. The fractions are collected and the solvent is removed to yield the highly purified product.

Table 2: Summary of Chromatographic Purification Methods

| Technique | Stationary Phase | Typical Mobile Phase System | Application |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, DCM/Methanol | Primary purification of reaction mixtures, separation of major components. rsc.orgnih.gov |

| Preparative RP-HPLC | C18-functionalized silica | Water/Acetonitrile or Water/Methanol (often with 0.1% TFA or Formic Acid) | High-purity separation, removal of trace impurities and close-eluting byproducts. researchgate.netgoogle.com |

Reaction Mechanisms and Chemical Transformations Involving the Chemical Compound

Mechanistic Studies of Amide Bond Formation

The formation of the central amide bond in 1-Boc-4-(piperazine-1-carbonyl)piperidine is a critical step in its synthesis. This transformation is typically achieved through the coupling of 1-Boc-piperidine-4-carboxylic acid and piperazine (B1678402). The reaction generally employs a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by one of the piperazine nitrogens.

A common method involves the use of carbodiimide (B86325) coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). The mechanism proceeds as follows:

Activation of the Carboxylic Acid : The carboxylate group of 1-Boc-piperidine-4-carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack : The primary or secondary amine of a nucleophile can then attack the carbonyl carbon of this activated intermediate. In this specific synthesis, a large excess of piperazine is used to favor mono-acylation and minimize the formation of the di-acylated byproduct. A nitrogen atom from a piperazine molecule attacks the O-acylisourea.

Formation of the Amide Bond : The tetrahedral intermediate collapses, eliminating the dicyclohexylurea (DCU) byproduct and forming the stable amide bond, yielding the target compound. The use of DMAP can accelerate the reaction, forming an even more reactive acyl-pyridinium intermediate.

This method is widely favored for its mild conditions and high efficiency in forming the robust amide linkage that characterizes the scaffold of this compound.

Transformations at the Piperidine (B6355638) Carbonyl Position

The amide carbonyl group itself is generally stable but can be transformed under specific, often harsh, conditions. The most common transformation is reduction. The use of powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), can reduce the amide carbonyl to a methylene (B1212753) group (-CH₂-). This reaction converts the piperidine-carboxamide linkage into a di-amino alkane structure, specifically transforming this compound into tert-butyl 4-((piperazin-1-yl)methyl)piperidine-1-carboxylate. This transformation fundamentally alters the core scaffold, replacing the planar, rigid amide with a more flexible alkyl linker.

Cleavage of the Boc Protecting Group for Subsequent Derivatization

A key feature of the Boc protecting group is its susceptibility to cleavage under acidic conditions. researchgate.net This "deprotection" step is essential for revealing the piperidine nitrogen, allowing for subsequent functionalization at this position. The most common method for Boc cleavage involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). researchgate.netthermofisher.com

The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide. The resulting product is the piperidinium (B107235) salt, which can be neutralized with a base to yield the free secondary amine. This newly exposed piperidine nitrogen can then undergo the same types of reactions as the piperazine nitrogen (alkylation, arylation, acylation, etc.), enabling the synthesis of di-substituted piperazine-piperidine scaffolds.

Table 2: Common Conditions for Boc Deprotection

| Reagent(s) | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-2 hours |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol (B129727) | Room Temperature |

| Formic Acid | - | Room Temperature or gentle heating |

Pathways for Functional Group Interconversion on the this compound Scaffold

The strategic placement of the Boc group allows for a sequential and controlled functionalization of the scaffold. This enables a high degree of functional group interconversion and the generation of diverse molecular architectures. A typical synthetic pathway might involve:

Functionalization of the Piperazine Nitrogen : The starting material, this compound, is first reacted at the terminal piperazine nitrogen via alkylation, arylation, or another C-N bond-forming reaction.

Cleavage of the Boc Group : The resulting intermediate is then treated with acid (e.g., TFA) to remove the Boc protecting group from the piperidine nitrogen.

Functionalization of the Piperidine Nitrogen : The now-exposed piperidine nitrogen can be functionalized through a second, different C-N bond-forming reaction.

This stepwise approach allows for the introduction of two different substituents at the two distinct nitrogen sites (N1 of piperidine and N4 of piperazine), providing a powerful strategy for building complex molecules with precise control over their structure. For instance, an aryl group could be introduced at the piperazine nitrogen via Buchwald-Hartwig amination, followed by Boc deprotection and subsequent acylation of the piperidine nitrogen to install a different functional group.

Advanced Characterization Techniques for Research on the Chemical Compound

Spectroscopic Analysis for In-depth Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are fundamental in confirming the identity and purity of a molecule, as well as in probing its dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Boc-4-(piperazine-1-carbonyl)piperidine. While one-dimensional ¹H and ¹³C NMR provide initial confirmation of the molecular structure, advanced NMR techniques offer deeper insights into the compound's complex stereochemistry and dynamic nature.

Due to the presence of the tert-butoxycarbonyl (Boc) group and the amide linkage, the molecule is expected to exhibit conformational isomerism in solution. Restricted rotation around the carbamate (B1207046) (N-COO) and amide (C-N) bonds can lead to the existence of multiple rotamers at room temperature. nih.govrsc.org This phenomenon, known as dynamic NMR, often manifests as broadened signals or the appearance of multiple sets of peaks for adjacent protons and carbons in the NMR spectra. beilstein-journals.org

Variable-temperature (VT) NMR studies are crucial for analyzing this behavior. By acquiring spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between conformers increases at higher temperatures. rsc.org From the coalescence temperature (Tc), the activation energy barrier (ΔG‡) for the rotational process can be calculated, providing quantitative data on the conformational stability. rsc.orgresearchgate.net Similarly, VT-NMR can be used to study the kinetics of the chair-chair interconversion of both the piperidine (B6355638) and piperazine (B1678402) rings. nih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the piperidine and piperazine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for connecting the piperidine ring, the carbonyl group, the piperazine ring, and the Boc protecting group.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to determine the preferred conformation of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Boc -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.4 |

| Boc -C (CH₃)₃ | N/A | ~79.5 |

| Boc -C=O | N/A | ~154.7 |

| Piperidine C4-H | ~2.5-2.8 (m, 1H) | ~41.0 |

| Piperidine C2/C6-H (axial) | ~2.7-2.9 (m, 2H) | ~43.5 |

| Piperidine C2/C6-H (equatorial) | ~4.0-4.2 (br d, 2H) | ~43.5 |

| Piperidine C3/C5-H (axial) | ~1.4-1.6 (m, 2H) | ~28.0 |

| Piperidine C3/C5-H (equatorial) | ~1.8-2.0 (m, 2H) | ~28.0 |

| Piperazine C2'/C6'-H | ~3.6-3.8 (t, 4H) | ~45.0 |

| Piperazine C3'/C5'-H | ~3.4-3.6 (t, 4H) | ~46.0 |

| Amide -C=O | N/A | ~175.0 |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule with high precision, allowing for the unambiguous determination of its elemental formula, C₁₅H₂₇N₃O₃. This is a critical step in confirming the identity of the compound.

In addition to exact mass determination, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways. Under collision-induced dissociation (CID), the molecular ion will break apart in a predictable manner, providing structural information. For this compound, the fragmentation is expected to initiate at the labile Boc group and the amide bond.

Plausible Fragmentation Pathway:

Loss of the Boc group: A primary fragmentation would be the loss of isobutylene (B52900) (56 Da) from the Boc group to give an intermediate carbamic acid, which readily loses carbon dioxide (44 Da), resulting in a total loss of 100 Da.

Cleavage of the amide bond: The C-N bond between the piperidine ring and the piperazine moiety can cleave, leading to fragments corresponding to the Boc-piperidine carbonyl cation or the piperazine cation.

Ring fragmentation: Both the piperidine and piperazine rings can undergo characteristic ring-opening and fragmentation patterns. researchgate.net

Table 2: Predicted HRMS Fragments for this compound

| Fragment Description | Proposed Formula | Calculated m/z |

| [M+H]⁺ (Molecular Ion) | C₁₅H₂₈N₃O₃⁺ | 298.2125 |

| [M - C₄H₈ + H]⁺ (Loss of isobutylene) | C₁₁H₂₀N₃O₃⁺ | 242.1499 |

| [M - C₅H₈O₂ + H]⁺ (Loss of Boc group) | C₁₀H₁₈N₃O⁺ | 198.1601 |

| [Boc-piperidine-C=O]⁺ | C₁₁H₁₈NO₃⁺ | 212.1281 |

| [Piperazine-C=O-piperidine]⁺ | C₁₀H₁₈N₃O⁺ | 198.1601 |

| [Piperazinyl-carbonyl]⁺ | C₅H₉N₂O⁺ | 113.0709 |

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. These two techniques are complementary and provide a comprehensive vibrational profile of the compound.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation corresponds to changes in the dipole moment of a bond. Strong absorptions are expected for the highly polar C=O bonds of the carbamate and the amide.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of a bond. It is often more sensitive to non-polar bonds and symmetric vibrations.

Key expected vibrational modes for this compound include:

C-H stretching: Aliphatic C-H stretches from the piperidine, piperazine, and Boc groups are expected in the 2850-3000 cm⁻¹ region.

C=O stretching: Two distinct carbonyl stretching bands are anticipated. The carbamate C=O typically appears around 1680-1700 cm⁻¹, while the amide C=O (tertiary) appears at a lower wavenumber, around 1630-1650 cm⁻¹. researchgate.net

C-N stretching: These vibrations occur in the fingerprint region (1000-1350 cm⁻¹) and can be complex.

C-O stretching: The C-O bonds of the carbamate group will also show characteristic bands in the fingerprint region.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aliphatic C-H stretch | 2850-2980 | 2850-2980 | Strong |

| Carbamate C=O stretch | ~1690 | ~1690 | Strong (IR), Medium (Raman) |

| Amide C=O stretch | ~1645 | ~1645 | Strong (IR), Medium (Raman) |

| CH₂ scissoring/bending | ~1450 | ~1450 | Medium |

| C-N stretch (Amide/Piperazine) | 1200-1300 | 1200-1300 | Medium |

| C-O stretch (Carbamate) | 1150-1170 | 1150-1170 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Preferences

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and absolute conformation of this compound.

For this compound, crystallographic analysis would be expected to reveal:

Ring Conformations: Both the piperidine and piperazine rings are anticipated to adopt a stable chair conformation. nih.govresearchgate.net The analysis would quantify the degree of puckering for each ring.

Substituent Orientation: The piperazine-carbonyl group would likely occupy an equatorial position on the piperidine ring to minimize steric hindrance.

Amide Bond Geometry: The geometry of the tertiary amide bond connecting the two rings would be determined.

Intermolecular Interactions: The crystal packing would be elucidated, revealing any significant intermolecular forces such as C-H···O hydrogen bonds that stabilize the crystal lattice. researchgate.net This information is vital for understanding the solid-state properties of the material.

Table 4: Hypothetical Key Crystallographic Parameters

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Piperidine Conformation | Chair |

| Piperazine Conformation | Chair |

| C4 Substituent Position | Equatorial |

| Carbamate C-N Bond Length | ~1.35 Å |

| Amide C-N Bond Length | ~1.34 Å |

| Intermolecular Interactions | C-H···O hydrogen bonds |

Thermal Analysis Techniques for Process Optimization and Stability Assessment (e.g., TGA, DSC)

Thermal analysis techniques are employed to characterize the material's stability and phase behavior as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, the TGA thermogram would show the onset temperature of decomposition, indicating its thermal stability. A significant mass loss corresponding to the thermal cleavage of the Boc group would likely be the first major decomposition step, followed by the breakdown of the molecular backbone at higher temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram would reveal key thermal transitions. A sharp endothermic peak would indicate the melting point (Tm) of the crystalline solid. Other features, such as glass transitions (Tg) for amorphous content or exothermic peaks for decomposition or crystallization, could also be observed. This data is critical for determining appropriate storage conditions and for process optimization in manufacturing.

Table 5: Predicted Thermal Analysis Data

| Analysis Technique | Parameter | Predicted Observation |

| TGA | Onset of Decomposition (Td) | 180-220 °C (Initial loss of Boc group) |

| TGA | Residual Mass at 600 °C | < 5% |

| DSC | Melting Point (Tm) | Single sharp endothermic peak (e.g., 100-150 °C) |

| DSC | Heat of Fusion (ΔHf) | Quantifiable energy of melting |

| DSC | Decomposition | Exothermic event at T > Td |

Computational Chemistry and Theoretical Studies of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) and Hartree-Fock (HF) methods are standard computational tools used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to predict its vibrational frequencies. For a molecule like 1-Boc-4-(piperazine-1-carbonyl)piperidine, these calculations would reveal key bond lengths, bond angles, and dihedral angles.

DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311G(d,p)), are often employed for their balance of accuracy and computational cost. researchgate.net The resulting optimized geometry would likely show the piperidine (B6355638) and piperazine (B1678402) rings adopting chair conformations to minimize steric strain. Vibrational analysis, following geometry optimization, would yield theoretical infrared (IR) and Raman spectra. These predicted spectra can be used to assign the fundamental vibrational modes of the molecule, such as the characteristic stretching frequencies of the C=O groups (in the Boc and amide functionalities) and N-H bonds (in the piperazine ring).

Table 1: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | C=O Stretch | ~1690-1710 |

| Amide | C=O Stretch | ~1640-1660 |

| Piperazine | N-H Stretch | ~3300-3350 |

| Piperazine | N-H Bend | ~1500-1550 |

Note: This data is illustrative and based on typical values for these functional groups. Precise values would require specific DFT calculations for this compound.

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals provide insight into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely involving the lone pairs of the nitrogen atoms of the piperazine ring. The LUMO, conversely, would be expected to be distributed around the carbonyl groups of the Boc and amide functionalities, which are the most electrophilic sites. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical stability and reactivity of the molecule; a larger gap suggests higher stability. researchgate.net

Analysis of the Molecular Electrostatic Potential (MEP) map would visually represent the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, negative potential (typically colored red or yellow) would be concentrated around the carbonyl oxygen atoms, while positive potential (blue) would be found near the piperazine N-H proton.

Prediction of Spectroscopic Properties and Non-Linear Optical (NLO) Parameters

Computational methods can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, often from the HOMO to the LUMO. researchgate.net

Furthermore, quantum chemical calculations can predict Non-Linear Optical (NLO) properties. These properties are of interest for materials science and photonics applications. By calculating parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), researchers can assess a molecule's potential for NLO activity. researchgate.net For molecules with donor-acceptor groups, such as the piperazine and carbonyl moieties in this compound, there can be significant intramolecular charge transfer, which is a key requirement for NLO response. Calculations for similar piperazine-based compounds have shown their potential for NLO applications. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound would provide detailed information on its conformational flexibility. It would show how the piperidine and piperazine rings can interconvert between different chair and boat conformations and the rotational freedom around the various single bonds, such as the C-N bond of the Boc group. researchgate.net

MD simulations are also invaluable for studying the effects of different solvents on the molecule's conformation and behavior. researchgate.net By simulating the compound in a box of explicit solvent molecules (e.g., water, methanol (B129727), or chloroform), one can observe how solvent molecules arrange themselves around the solute and how hydrogen bonding and other intermolecular forces influence its preferred shape. For instance, in a polar protic solvent like water, hydrogen bonds would form with the carbonyl oxygens and the piperazine N-H group, potentially stabilizing specific conformations.

In Silico Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools for exploring the mechanisms of chemical reactions. For a molecule like this compound, which is often used as a synthetic intermediate, computational methods can be used to model its reactions, such as the deprotection of the Boc group or further functionalization of the piperazine nitrogen.

By calculating the potential energy surface for a proposed reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the structure of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. These in silico studies can help optimize reaction conditions and predict potential side products without the need for extensive laboratory experimentation.

Ligand-Protein Interaction Modeling for Scaffold Optimization in Target-Oriented Synthesis

The piperidine-piperazine scaffold is a common feature in many biologically active molecules. nih.govnih.gov Therefore, computational techniques like molecular docking and MD simulations are frequently used to model how compounds containing this scaffold might interact with protein targets. nih.gov

If this compound were used as an intermediate in the synthesis of a potential drug, these modeling techniques would be crucial for scaffold optimization. Molecular docking could be used to predict the binding mode and affinity of derivatives of this compound within the active site of a target protein, such as a receptor or enzyme. nih.gov For example, studies on similar piperazine-based compounds have elucidated their interactions with targets like the sigma 1 receptor (S1R) and human carbonic anhydrase (hCA). nih.govnih.gov These studies reveal key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to observe the dynamic nature of the interactions over time. nih.gov This information is invaluable for rational drug design, allowing chemists to modify the scaffold to enhance binding affinity and selectivity for the intended biological target.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperidine |

Applications and Research Utility of 1 Boc 4 Piperazine 1 Carbonyl Piperidine As a Chemical Building Block

Development of Complex Heterocyclic Systems and Molecular Scaffolds

The unique arrangement of the piperidine (B6355638) and piperazine (B1678402) rings within one molecule makes 1-Boc-4-(piperazine-1-carbonyl)piperidine a valuable precursor for developing complex heterocyclic systems. Piperidine and piperazine are among the most prevalent N-heterocyclic motifs found in pharmaceuticals and biologically active compounds. ajchem-a.comnih.govnih.govmdpi.com Their presence often imparts favorable physicochemical properties, such as improved aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets. researchgate.net By providing both scaffolds in a pre-assembled, differentially protected format, this building block facilitates the efficient synthesis of diverse and complex molecular frameworks, enabling chemists to explore chemical space and develop novel therapeutic agents.

The piperidine moiety is a cornerstone in the structure of numerous approved drugs and clinical candidates. ijnrd.org this compound serves as an excellent starting material for molecules where the piperidine core is central to biological activity. The Boc-protected nitrogen allows for modifications to the attached piperazine ring first. Following these transformations, the Boc group can be removed to reveal the piperidine nitrogen, which can then be further functionalized to fine-tune the molecule's properties or to attach it to another molecular fragment.

A notable application is in the synthesis of novel inhibitors of Acetyl-CoA Carboxylase (ACC), an important target in metabolic diseases. Researchers developed a series of (4-piperidinyl)-piperazine derivatives, using the core structure provided by the title compound to explore structure-activity relationships. nih.gov In this work, optimization of substituents on the piperidine nitrogen led to the discovery of potent ACC1/2 non-selective inhibitors. For example, the synthesis of advanced analogs like 1,1,1-trifluoro-2-methylpropan-2-yl 4-{4-[(2-amino-6-methyl-1-benzothiophen-3-yl)carbonyl]piperazin-1-yl}piperidine-1-carboxylate demonstrated potent enzymatic and cell-based inhibitory activities. nih.gov This compound also showed a significant reduction of new fatty acid synthesis in the liver of rats after oral administration, highlighting the therapeutic potential of molecules built from this piperidine scaffold. nih.gov

| Derivative Class | Target | Key Research Finding | Reference |

| (4-Piperidinyl)-piperazines | Acetyl-CoA Carboxylase 1/2 (ACC1/2) | Optimization of the piperidine N-substituent led to potent inhibitors that reduced hepatic de novo fatty acid synthesis in vivo. | nih.gov |

| Fentanyl Analogs | Opioid Receptors | The related precursor, 1-Boc-4-anilinopiperidine (1-Boc-4-AP), is a direct intermediate for fentanyl and its derivatives, showcasing the utility of the N-Boc-piperidine scaffold. | wikipedia.orgcaymanchem.com |

The piperazine ring is a recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to act as a linker or to introduce basicity, thereby improving pharmacokinetic properties. nih.govmdpi.comresearchgate.net this compound provides a ready-to-use piperazine moiety where the secondary amine can be readily derivatized.

For instance, this building block has been utilized in the synthesis of novel amide-linked 18β-glycyrrhetinic acid derivatives. researchgate.net In this research, the piperazine nitrogen of a related precursor, 1-Boc-piperazine, was coupled with the carboxylic acid of the glycyrrhetinic acid scaffold. researchgate.net A similar strategy using this compound would involve acylating the free piperazine nitrogen with a desired acyl chloride or coupling it with a carboxylic acid. This approach allows for the incorporation of the entire piperidinyl-carbonyl-piperazine unit into a larger molecule, leveraging the advantageous properties of the piperazine ring. The synthesis of such derivatives is part of a broader effort to discover novel inhibitors of anaplastic lymphoma kinase (ALK), a target in cancer therapy. researchgate.net

| Derivative Class | Target/Application | Key Research Finding | Reference |

| Amide-linked 18β-glycyrrhetinic acid derivatives | Anaplastic Lymphoma Kinase (ALK) Inhibitors | The piperazine moiety was incorporated via amide bond formation to create novel derivatives with potential anticancer activity. | researchgate.net |

| Multitarget Analgesics | Pain Receptors | N-Boc-piperazine was used in a key Buchwald-Hartwig amination step to construct the core of novel 4-aryl-1-aminoalkylpiperazine analogs. | researchgate.net |

Scaffold in Combinatorial Chemistry and Library Synthesis for Methodological Exploration

Combinatorial chemistry aims to rapidly generate large collections of related compounds, known as chemical libraries, for high-throughput screening in drug discovery. nih.gov The structure of this compound is ideally suited for this purpose. It offers two orthogonal sites for diversification: the piperazine nitrogen and the piperidine nitrogen (after deprotection).

This dual functionality allows for a "two-dimensional" library synthesis. In the first dimension, a variety of substituents (e.g., different acyl chlorides, sulfonyl chlorides, or alkyl halides) can be reacted with the secondary amine of the piperazine ring to create a first set of intermediates. In the second dimension, after the removal of the Boc protecting group, the now-free piperidine nitrogen can be reacted with a second set of diverse building blocks. This approach can generate a large and structurally diverse library of compounds from a single, common core, which is highly efficient for exploring structure-activity relationships and identifying initial hit compounds. Methodologies for the liquid-phase combinatorial synthesis of piperazine libraries have been developed, underscoring the utility of such scaffolds in generating potential drug candidates in high yield and purity. nih.gov

Precursor for Advanced Organic Transformations and Methodology Development

Beyond its direct use in creating bioactive molecules, this compound serves as a valuable substrate for the development and optimization of advanced organic synthesis methodologies. The presence of two different types of nitrogen atoms (amide, Boc-carbamate, and secondary amine) within the same molecule allows chemists to test the selectivity and efficiency of new reactions.

For example, the molecule is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds. researchgate.net Researchers can use this building block to test new catalysts or reaction conditions for the arylation of the piperazine nitrogen. The steric and electronic environment of the piperazine amine, influenced by the adjacent piperidine-carbonyl group, provides a realistic and moderately complex substrate. Successful derivatization through such methods allows for the attachment of sterically hindered linkers or complex aryl groups, which is a common strategy in modern drug design. researchgate.netresearchgate.net The differential reactivity of the nucleophilic piperazine nitrogen versus the protected piperidine nitrogen makes it a useful tool for exploring reaction selectivity and developing more refined synthetic pathways.

Derivatives, Analogs, and Structure Property Relationship Studies of the Chemical Compound

Design Principles for Modifying the 1-Boc-4-(piperazine-1-carbonyl)piperidine Scaffold

The this compound scaffold serves as a common building block in drug discovery, and its modification is guided by established medicinal chemistry principles. A primary strategy is bioisosteric replacement , where parts of the molecule are substituted with other chemical groups that retain similar biological activity but offer improved physicochemical properties. researchgate.net Both the piperidine (B6355638) and piperazine (B1678402) rings are frequent targets for such modifications.

For instance, the piperazine ring, present in over 100 FDA-approved drugs, can be replaced with bioisosteres like diazaspiroalkanes or bridged diamine ring systems. enamine.netnih.gov This strategy aims to beneficially alter pharmacokinetic properties such as lipophilicity, metabolic stability, and solubility, which can lead to enhanced activity and reduced cytotoxicity. enamine.netblumberginstitute.org Similarly, the piperidine ring can be replaced with other cyclic amines or spirocyclic, fused, and bridged sp³-rich scaffolds to explore new chemical space and improve drug-like properties. enamine.netresearchgate.net

Another key design principle is the exploration of the structure-activity relationship (SAR) . By systematically introducing various substituents onto the piperazine or piperidine rings, chemists can probe interactions with biological targets. nih.govnih.gov For example, modifying the substitution on the terminal nitrogen of the piperazine can alter receptor binding affinity and selectivity. nih.gov Computational tools, such as pharmacophore modeling and molecular docking, are often employed to rationalize the binding modes of these analogs and guide the design of next-generation compounds with improved potency and selectivity. nih.gov

Synthesis of Novel Analogs with Modified Piperidine Moieties

Modification of the piperidine portion of the this compound scaffold can introduce conformational constraints or new interaction points, significantly impacting biological activity. A notable example is the introduction of a spirocyclic moiety onto the piperidine ring, a feature found in a wide range of therapeutic agents. beilstein-journals.org

One reported synthesis of an aminopiperidine derivative bearing a spirocyclic ring involves constructing the cyclopropyl (B3062369) ring prior to the assembly of the piperidine ring. beilstein-journals.org This multi-step synthesis avoids the potentially low-yield C-alkylation of a pre-formed N-Boc protected piperidone. beilstein-journals.org The general synthetic approach is outlined below:

Table 1: Synthetic Scheme for a Spirocyclic Piperidine Analog

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| i | Ethyl cyanoacetate, 1,2-dibromoethane | Base | Functionalized cyclopropane (B1198618) derivative |

| ii | Product of Step i | Selective reduction | Corresponding amine |

| iii | Product of Step ii, Methyl acrylate | Michael addition | Diester intermediate |

| iv | Product of Step iii | N-protection (e.g., Boc anhydride) | N-protected diester |

| v | Product of Step iv | Base-mediated intramolecular cyclization (Dieckmann reaction) | Key piperidin-4-one ester |

| vi | Product of Step v | Decarboxylation (Krapcho conditions) | Spirocyclic piperidin-4-one |

| vii | Product of Step vi | Reductive amination | Spirocyclic aminopiperidine |

This table is a generalized representation of the synthetic route described in the source literature. beilstein-journals.org

This strategy demonstrates how complex, sp³-rich piperidine analogs can be constructed from simple starting materials using conventional reaction methods, providing valuable intermediates for drug discovery programs. beilstein-journals.org

Synthesis of Novel Analogs with Modified Piperazine Moieties

The terminal, Boc-protected nitrogen of the piperazine moiety in this compound can be deprotected, revealing a secondary amine that serves as a versatile handle for introducing a wide array of substituents. The synthesis of N-aryl and N-alkyl piperazine analogs are common strategies to generate chemical diversity. mdpi.com

N-Aryl Piperazine Analogs: The formation of N-aryl piperazines is typically achieved through several robust cross-coupling methods:

Buchwald-Hartwig Amination: A palladium-catalyzed coupling between an aryl halide (or triflate) and the deprotected piperazine. This is a widely used method for forming C-N bonds. mdpi.com

Aromatic Nucleophilic Substitution (SNAr): This reaction is effective when the aryl halide is activated by electron-withdrawing groups. mdpi.com For example, N-Boc-piperazine can be coupled with electron-deficient heteroaryl chlorides. mdpi.com

N-Alkyl Piperazine Analogs: The introduction of alkyl groups onto the piperazine nitrogen can be accomplished through:

Reductive Amination: The reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a high-yield method for creating N-alkyl derivatives. nih.gov

Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile, displacing a leaving group (e.g., bromide, mesylate) from an alkyl substrate. mdpi.comnih.gov

The general procedure for derivatization first involves the acidic removal of the Boc group from the starting material, followed by reaction with the desired aryl or alkylating agent. nih.govresearchgate.net

Table 2: Common Methods for Piperazine Moiety Modification

| Modification Type | Reaction Name | Key Reagents | Typical Substrates |

|---|---|---|---|

| N-Arylation | Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl halides/triflates |

| N-Arylation | SNAr | Base | Electron-deficient (hetero)aryl halides |

| N-Alkylation | Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃) | Aldehydes, Ketones |

Systematic Structural Modifications for Elucidating Chemical Reactivity Trends

Studies on related structures, such as piperine, have shown that the piperidine ring significantly influences the steric and electronic properties of the entire molecule, affecting the reactivity of adjacent carbonyl groups and conjugated systems. researchgate.net The piperidine ring can impact chemical stability, with quantum chemical calculations showing it makes the molecule more nucleophilic compared to its carboxylic acid analog. researchgate.net

In the context of the title compound, modifications can affect key reaction steps:

Amide Bond Reactivity: The nature of the piperidine ring can influence the reactivity of the amide bond connecting it to the piperazine. Substituents on the piperidine ring could sterically hinder or electronically modulate the carbonyl carbon, affecting its susceptibility to nucleophilic attack or hydrolysis.

Piperazine Nucleophilicity: Substituents on the N-4 position of the piperazine ring (after Boc deprotection) directly impact the nucleophilicity of the N-1 nitrogen. Electron-withdrawing groups (EWGs) will decrease its nucleophilicity, potentially slowing down subsequent alkylation or arylation reactions. Conversely, electron-donating groups (EDGs) would enhance it. rsc.org

Boc-Deprotection: The stability of the Boc protecting group and the rate of its removal under acidic conditions can be influenced by adjacent structural features, although this effect is generally less pronounced than direct electronic effects on a reaction center.

A study involving the zinc(II)-mediated formation of amidines from various piperidine and piperazine analogs highlighted how ring substituents, through their inductive effects, alter the nucleophilicity of the nitrogen atom and thus its reactivity. rsc.orgrsc.org

Influence of Substituent Effects on Synthetic Efficiency and Product Yield

The efficiency and yield of synthetic routes involving the this compound scaffold are highly dependent on the nature of the substituents being introduced. Both steric and electronic effects play critical roles in determining the outcome of a chemical transformation.

Electronic Effects: The electronic properties of substituents can have a profound impact on reaction efficiency.

In Buchwald-Hartwig amination , the reaction is generally more efficient with electron-poor aryl halides, while electron-rich aryl halides can be more challenging substrates.

In SNAr reactions , the presence of strong electron-withdrawing groups on the aryl ring is often a prerequisite for obtaining high yields. mdpi.com

The nucleophilicity of the piperazine nitrogen is directly modulated by its substituents. A study on piperazine amides showed that the choice of substituents on an aromatic ring attached to the piperazine influenced key properties that determined biological activity, which is often correlated with synthetic accessibility and reactivity. researchgate.netnih.gov

For example, the synthesis of 4-spiropiperidine-based derivatives via nucleophilic aromatic substitution showed that yields could vary widely (45% to 97%) depending on the specific piperidine and pyrrolopyrimidine substrates used, demonstrating a strong substituent effect on synthetic efficiency. bepls.com

Table 3: Factors Influencing Synthetic Yield

| Factor | Influence on Yield | Example Reaction |

|---|---|---|

| Steric Hindrance | Can significantly lower yields, especially with bulky reactants. | Amide bond formation, SNAr |

| Electron-Withdrawing Groups (EWGs) | On aryl halides, generally increases yields. On the amine, decreases nucleophilicity and can lower yields. | SNAr, Buchwald-Hartwig Amination |

| Electron-Donating Groups (EDGs) | On aryl halides, can decrease yields. On the amine, increases nucleophilicity and can improve yields. | Buchwald-Hartwig Amination, Alkylation |

| Reaction Conditions | Choice of catalyst, ligand, base, and solvent is crucial for optimizing yield. | All coupling and substitution reactions |

Future Research Directions and Perspectives

Advancements in Sustainable and Green Synthetic Methodologies for the Chemical Compound

The synthesis of 1-Boc-4-(piperazine-1-carbonyl)piperidine and its derivatives is traditionally reliant on conventional methods that can be resource-intensive. The future of its synthesis lies in the adoption of sustainable and green chemistry principles to minimize environmental impact and improve efficiency.

One promising avenue is the exploration of biocatalytic methods . The use of enzymes, such as lipases or amidases, could offer a highly selective and environmentally benign route to the core amide bond formation between the Boc-piperidine carboxylic acid and piperazine (B1678402). Research into the biocatalytic synthesis of chiral piperidine (B6355638) derivatives, such as (S)-N-Boc-3-hydroxypiperidine using ketoreductases, has demonstrated the potential of enzymatic transformations to afford high yields and enantiopurity. researchgate.netresearchgate.net Future work could focus on identifying or engineering enzymes capable of efficiently catalyzing the amidation reaction to produce the target compound, potentially in a one-pot synthesis.

Another key area of development is the implementation of flow chemistry . Continuous flow reactors offer significant advantages over batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. The synthesis of monosubstituted piperazines has been successfully adapted to flow (microwave) reactors, suggesting that the synthesis of this compound could be similarly streamlined. nih.gov Future research will likely focus on developing robust and efficient flow protocols for the synthesis of this compound and its derivatives.

Furthermore, the use of photoredox catalysis represents a frontier in green synthesis. nih.govresearchgate.netresearchgate.netmdpi.com This methodology utilizes visible light to drive chemical reactions under mild conditions, often with high selectivity. The application of photoredox catalysis to the synthesis of piperazines has been demonstrated, and future investigations could explore its use in novel synthetic routes to the target compound or its functionalized analogs. nih.govresearchgate.netmdpi.com

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts. |

| Flow Chemistry | Improved safety and scalability, better process control, potential for automation. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, use of light as a renewable energy source. |

Exploration of Novel Chemical Reactivity and Transformations of the Scaffold

The this compound scaffold possesses multiple reactive sites, offering a playground for the exploration of novel chemical transformations and the generation of diverse molecular architectures.

A primary focus for future research will be the selective C-H functionalization of both the piperidine and piperazine rings. Recent advances in transition-metal-catalyzed and photoredox-catalyzed C-H activation provide powerful tools to introduce new functional groups at positions that are otherwise difficult to access. For instance, the diastereoselective photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines showcases the potential for precise modification of the piperidine core. researchgate.net Applying these methods to the subject compound could lead to a host of novel derivatives with unique three-dimensional structures.

The piperazine moiety also presents opportunities for novel transformations. Beyond simple N-alkylation or N-arylation, methods for the programmable synthesis of C-substituted piperazines using organic photoredox catalysis are emerging. nih.gov These approaches could be adapted to introduce substituents onto the carbon atoms of the piperazine ring in this compound, further expanding its chemical diversity.

Another area of interest is the development of new deprotection strategies for the Boc group that are orthogonal to other functional groups present in a molecule. While standard acidic conditions are effective, milder and more selective methods would be advantageous, particularly in the context of complex molecule synthesis.

Application in Emerging Areas of Chemical Research and Materials Science

The unique structural features of this compound make it an attractive building block for applications beyond traditional medicinal chemistry.

In the field of drug discovery , this scaffold is well-suited for the development of novel therapeutic agents. The piperidine-piperazine motif is a common feature in many biologically active compounds. rsc.org Future research could see the use of this compound as a versatile starting material for the synthesis of libraries of compounds for screening against a wide range of biological targets. Its potential as a fragment for fragment-based drug discovery or as a linker in the design of proteolysis-targeting chimeras (PROTACs) is also an exciting avenue for exploration.

In materials science , the rigid piperidine and flexible piperazine components of the molecule could be exploited in the design of novel polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the piperazine ring can act as ligands for metal ions, making the compound a potential building block for the construction of porous materials with applications in gas storage, catalysis, and sensing. The synthesis of piperazine-based antimicrobial polymers suggests the potential for incorporating this scaffold into functional materials with specific properties.

Development of Automated Synthesis and High-Throughput Screening Methodologies for Derivatives

To fully explore the chemical space accessible from this compound, the development of automated synthesis and high-throughput screening (HTS) methodologies is crucial.

Automated synthesis platforms , coupled with flow chemistry, could enable the rapid and efficient production of large libraries of derivatives. By systematically varying the substituents on the piperazine nitrogen or by performing C-H functionalization at different positions, a vast array of compounds could be generated with minimal manual intervention. Patents describing the use of 1-Boc-piperazine in kilogram-scale synthesis highlight the industrial relevance and potential for large-scale production. rsc.org

These libraries could then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. The development of robust and miniaturized assays will be essential for efficiently screening large numbers of compounds. This combination of automated synthesis and HTS will undoubtedly accelerate the discovery of new applications for derivatives of this compound.

Advanced Mechanistic Investigations into Complex Reactions Involving the Compound